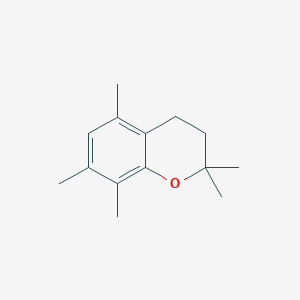

2,2,5,7,8-Pentamethylchroman

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,2,5,7,8-pentamethylchroman derivatives involves various methods, including reactions with potassium superoxide to form oxidation products and studies on the effect of rotating substituents on the chroman ring. These synthesis methods are crucial for producing derivatives that can be used for further chemical and physical analyses (Matsumoto et al., 1981).

Molecular Structure Analysis

The molecular structure of 2,2,5,7,8-pentamethylchroman and its derivatives has been analyzed through X-ray diffraction, NMR, and theoretical studies. These analyses reveal the influence of substituents on the geometry of the chroman ring and provide insights into the steric and electrostatic interactions within the molecule (Stępień et al., 2014).

Chemical Reactions and Properties

2,2,5,7,8-Pentamethylchroman undergoes various chemical reactions, including oxidation by peroxyl radicals and reactions with nitric oxide in the presence of oxygen. These reactions yield multiple products, demonstrating the compound's reactivity and potential for forming complex molecules (Liebler et al., 1993).

Physical Properties Analysis

The physical properties of 2,2,5,7,8-pentamethylchroman, such as its thermochemistry, have been studied. Investigations into its enthalpies of formation, both in crystalline form and upon sublimation, offer valuable information about its stability and reactivity. These properties are essential for understanding the compound's behavior under different conditions (Bernardes et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,2,5,7,8-pentamethylchroman, including its reactivity towards different reagents and under various conditions, have been the subject of extensive research. The compound's reactions with peroxyl radicals and its oxidation process are particularly noteworthy, providing insights into its potential as an antioxidant and its mechanisms of action (Nagata et al., 2000).

Aplicaciones Científicas De Investigación

Structural Analysis and Geometry

- A study by Stępień et al. (2014) explored the influence of substituents on the geometry of the chroman ring in 2,2,5,7,8-pentamethylchroman derivatives. This work revealed variations in the chroman fragment geometry related to antioxidant activity, highlighting the compound's potential in studies of molecular structure and reactivity (Stępień et al., 2014).

Oxidation Reactions and Radical Formation

- Liebler et al. (1993) investigated the oxidation of 2,2,5,7,8-pentamethylchroman-6-ol by peroxyl radicals, identifying various oxidation products. This study contributes to understanding the oxidative processes involving this compound, which is relevant in the context of vitamin E research (Liebler et al., 1993).

Electron Spin Resonance Studies

- Matsuo et al. (1983) and (1986) conducted electron spin resonance studies on radicals derived from vitamin E and its model compound, including 2,2,5,7,8-pentamethylchroman-6-ol. These findings are significant for understanding the electron properties and reactivity of these radicals, which have implications in antioxidant research (Matsuo et al., 1983), (Matsuo et al., 1986).

NMR Studies of Vitamin E Model Compounds

- Witkowski et al. (2004) reported on 13C CP/MAS NMR studies of vitamin E model compounds, including 2,2,5,7,8-pentamethylchroman derivatives. These studies enhance the understanding of the structural and dynamic properties of such compounds in solid states (Witkowski et al., 2004).

Oxidation Mechanisms

- Nakamura and Hayashi (1992) examined the oxidation of 6-hydroxy-2,2,5,7,8-pentamethylchroman (a vitamin E analogue) by enzymes, providing insights into the biochemical pathways and potential pharmacological applications of this compound (Nakamura & Hayashi, 1992).

Theoretical Studies on Conformational Changes

- Maciejewska and Dziok (2002) discussed the dynamics in esters of 2,2,5,7,8-pentamethylchroman-6-ol, revealing how electronic and steric forces affect molecular conformation. This research is significant for applications in molecular design and understanding intermolecular interactions (Maciejewska & Dziok, 2002).

Propiedades

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYPCNLVHSQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(OC2=C1C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365175 | |

| Record name | 2,2,5,7,8-Pentamethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,7,8-Pentamethylchroman | |

CAS RN |

55646-01-0 | |

| Record name | 2,2,5,7,8-Pentamethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B1224340.png)

![N'-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1224346.png)

![4-[[1-Oxo-2-(pyridin-4-ylmethylamino)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224347.png)

![[2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone](/img/structure/B1224348.png)

![(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1224351.png)

![4-Nitrobenzoic acid [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester](/img/structure/B1224353.png)

![N-tert-butyl-4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide](/img/structure/B1224357.png)

![N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)